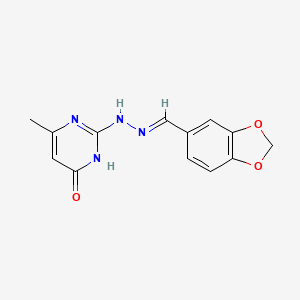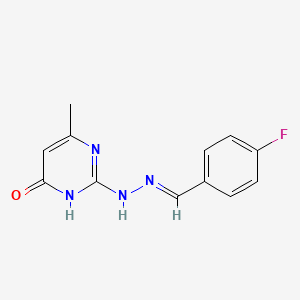
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
概要
説明
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone: is a chemical compound with the molecular formula C13H12N4O3 and a molecular weight of 272.266 g/mol . This compound is known for its unique structure, which combines a benzodioxole ring with a pyrimidinyl hydrazone moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: 1,3-Benzodioxole-5-methanol.
Substitution: Depending on the nucleophile used, various substituted hydrazones can be formed.
科学的研究の応用
1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
類似化合物との比較
- 1,3-Benzodioxole-5-carbaldehyde semicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
- 1,3-Benzodioxole-5-carbaldehyde N-(3-methylphenyl)thiosemicarbazone
Comparison: 1,3-Benzodioxole-5-carbaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its specific combination of a benzodioxole ring and a pyrimidinyl hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds, such as those listed above, may share some structural features but differ in their specific functional groups and overall activity .
特性
IUPAC Name |
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-12(18)16-13(15-8)17-14-6-9-2-3-10-11(5-9)20-7-19-10/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQROIKOBRZDBT-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide](/img/structure/B3722660.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-propyl-4(3H)-pyrimidinone](/img/structure/B3722676.png)
![N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3722679.png)
![2-({[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B3722692.png)
![O-(4-{[(4-iodophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B3722699.png)
![6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B3722714.png)
![3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B3722720.png)


![(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B3722752.png)
![3-[(2,3-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3722776.png)
![3-ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3722782.png)
![1-(4-Methoxyphenyl)-3-(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B3722796.png)
![2-{4-oxo-2-[(3-pyridinylmethylene)hydrazono]-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3722797.png)
